molecular formula C9H19NO B6354685 2-Methyl-3-(1-piperidinyl)-1-propanol;  95% CAS No. 62101-67-1

2-Methyl-3-(1-piperidinyl)-1-propanol; 95%

Cat. No. B6354685
CAS RN: 62101-67-1
M. Wt: 157.25 g/mol
InChI Key: OYKSDWPYPAQPRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

  • Neuroprotection : (Chenard et al., 1995) identified a compound similar in structure to 2-Methyl-3-(1-piperidinyl)-1-propanol as a potent N-methyl-D-aspartate (NMDA) antagonist, showing promise as a neuroprotective agent.

  • Synthesis of Complex Molecules : Research by (D’hooghe et al., 2009) demonstrated the use of a related compound in the synthesis of 2-(methoxycarbonyl)indolizidine, a complex molecular structure.

  • Catalysis in Organic Reactions : (Dönges et al., 2014) discussed the use of a piperidine-based compound as a catalyst for oxidative cyclization in organic synthesis.

  • Carbon Dioxide Capture : (Li et al., 2013) characterized blends of piperazine and 2-amino-2-methyl-1-propanol for CO2 capture, suggesting potential applications in amine scrubbing techniques.

  • Anticholinergic Actions : (Whittemore et al., 1997) found that a structurally related compound exhibited potent anticholinergic actions, indicating possible pharmaceutical applications.

Future Directions

The future directions for the study of “2-Methyl-3-(1-piperidinyl)-1-propanol” could include a more detailed analysis of its synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSDWPYPAQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933147
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-piperidin-1-yl-propan-1-ol

CAS RN

94-88-2, 147555-16-6
Record name 1-Piperidinepropanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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